4-FLUORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE
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Description
4-fluoro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a chemical compound. It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 4-fluoro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can be analyzed using various methods. For instance, the structures can be solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients using positron emission tomography (PET). It was found that Alzheimer's patients had significantly decreased receptor densities in both hippocampi and raphe nuclei, correlating with clinical symptom severity and decreased glucose utilization in the brain. This research emphasizes the potential of fluorinated benzamide derivatives in neurological disorder diagnostics (Kepe et al., 2006).
Disposition and Metabolism of Orexin Receptor Antagonists
Another study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist with a fluorobenzamide component, under development for treating insomnia. The study detailed the pharmacokinetics of SB-649868 in humans, highlighting its extensive metabolism and the role of fluorinated compounds in the development of therapeutics for sleep disorders (Renzulli et al., 2011).
Antipathogenic Activity of Thiourea Derivatives
Research on acylthioureas including fluorophenyl benzamides has demonstrated significant antipathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these derivatives as novel antimicrobial agents with antibiofilm properties, underscoring the importance of fluorine substitution in enhancing biological activity (Limban et al., 2011).
Synthesis and Characterization of Benzamide Derivatives
A study on the synthesis, characterization, and X-ray crystal structure of a related fluorobenzamide compound showcases the importance of these molecules in the field of chemical synthesis and material science. The study provided insights into the molecular packing and hydrogen bonding interactions within the crystal structure, which are crucial for understanding the physicochemical properties of such compounds (Deng et al., 2014).
Properties
IUPAC Name |
4-fluoro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-12-5-3-11(4-6-12)17(21)19-10-13-7-8-15(23-13)16(20)14-2-1-9-22-14/h1-9,16,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSRRUOMGAAYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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